![molecular formula C11H6Cl3NO2 B1532700 3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-00-5](/img/structure/B1532700.png)
3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one
Übersicht
Beschreibung
3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one, also known as CMODP, is an organic compound belonging to the class of oxazoles. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CMODP has been studied extensively in the past few decades due to its various applications in the fields of science and technology. The compound has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. CMODP has also been investigated for its potential use as an antimicrobial agent and as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study by Murthy et al. (2013) focused on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, closely related to your compound of interest. These compounds demonstrated significant third-order nonlinear optical properties, which were analyzed using advanced spectroscopic techniques and the Z-scan technique with nanosecond laser pulses. The findings indicated that these compounds exhibit excellent optical limiting behavior, particularly when substituted with strong electron donors (Murthy et al., 2013).
Synthesis of Cyclopropane Derivatives
Clerici, Gelmi, and Pocar (1999) explored the synthesis of oxazolones, starting from 4-(chloromethylene)oxazolone, leading to the creation of various cyclopropane derivatives. These compounds could potentially serve as intermediates in the synthesis of more complex organic structures (Clerici, Gelmi, & Pocar, 1999).
Antifungal Compound Analysis
Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel potential antifungal compound from the 1,2,4-triazole class, which shares structural similarities with the compound of interest. They investigated its solubility and thermodynamic parameters in biologically relevant solvents, contributing to understanding its pharmaceutical applications (Volkova, Levshin, & Perlovich, 2020).
Application in Synthesizing Heterocyclic Compounds
Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. Their study focused on the anticancer and antimicrobial activities of these compounds, demonstrating the potential medicinal applications of oxazolone derivatives (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-8(11(16)17-15-10)3-6-1-2-7(13)4-9(6)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJKYICZWIMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


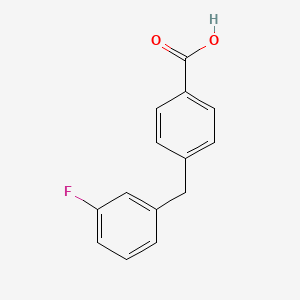
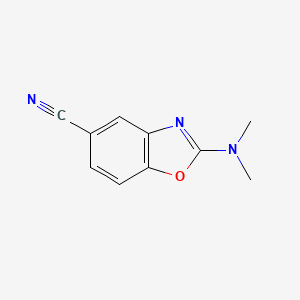

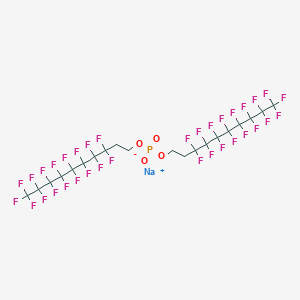
![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)
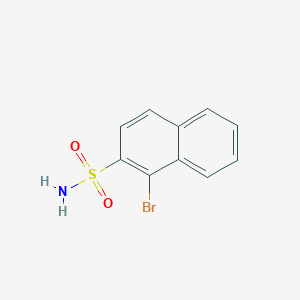
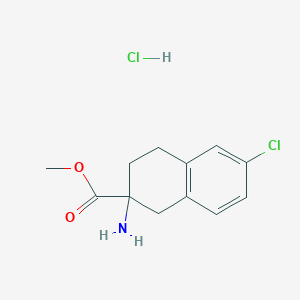
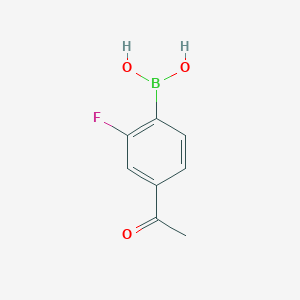
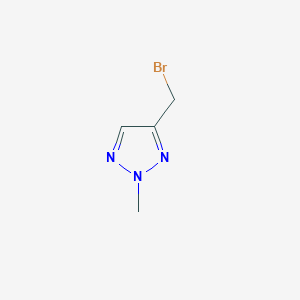



![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)

